N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide is an organic compound that features a bipyridine moiety linked to a phenylbutanamide structure
Mechanism of Action
Target of Action
Bipyridine derivatives, to which this compound belongs, are known to form complexes with most transition metal ions . These complexes are of broad academic interest and have distinctive optical properties .
Mode of Action
It’s known that bipyridine derivatives can act as chelating ligands, forming complexes with transition metal ions . This interaction could potentially lead to changes in the biochemical properties of the target, affecting its function.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing bioavailability and therapeutic efficacy. It involves how the body affects a specific substance after administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through the dehydrogenation of pyridine using catalysts such as Raney nickel.
Coupling with phenylbutanamide: The bipyridine derivative is then coupled with a phenylbutanamide precursor under specific reaction conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the phenylbutanamide structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bipyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of N-([2,3’-bipyridin]-4-ylmethyl)-4-hydroxy-4-phenylbutanamide.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe due to the luminescent properties of its metal complexes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A related compound with similar chelating properties but different substitution patterns.
4,4’-Bipyridine: Another bipyridine isomer with distinct chemical properties.
Phenanthroline: A compound with a similar structure but containing a fused ring system.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-oxo-4-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(17-5-2-1-3-6-17)8-9-21(26)24-14-16-10-12-23-19(13-16)18-7-4-11-22-15-18/h1-7,10-13,15H,8-9,14H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGTZALFOHNGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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